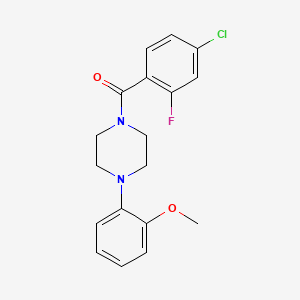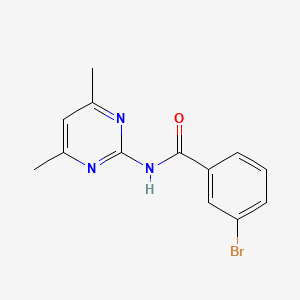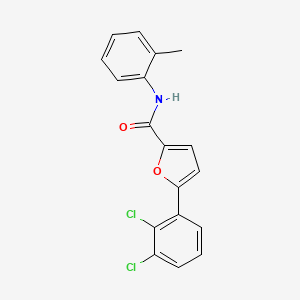![molecular formula C14H13N5O4 B5840559 3,7-dimethyl-1-[(4-nitrophenyl)methyl]purine-2,6-dione](/img/structure/B5840559.png)
3,7-dimethyl-1-[(4-nitrophenyl)methyl]purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyl-1-[(4-nitrophenyl)methyl]purine-2,6-dione is a chemical compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core substituted with methyl groups at positions 3 and 7, and a 4-nitrophenylmethyl group at position 1
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethyl-1-[(4-nitrophenyl)methyl]purine-2,6-dione typically involves the reaction of 3,7-dimethylxanthine with 4-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethyl-1-[(4-nitrophenyl)methyl]purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,7-Dimethyl-1-[(4-nitrophenyl)methyl]pur
Propiedades
IUPAC Name |
3,7-dimethyl-1-[(4-nitrophenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4/c1-16-8-15-12-11(16)13(20)18(14(21)17(12)2)7-9-3-5-10(6-4-9)19(22)23/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDCRYOVHSBIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-[[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]acetate](/img/structure/B5840478.png)
![N-[4-(dimethylamino)benzyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5840481.png)
![3-amino-2-(4-methoxybenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5840488.png)
![5-[(2-hydroxy-5-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5840502.png)
![[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-nitrophenoxy)acetate](/img/structure/B5840504.png)



![N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-N'-PHENETHYLTHIOUREA](/img/structure/B5840538.png)
![ethyl 4-[3-(4-tert-butylphenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5840542.png)
![N-[2-(acetylamino)phenyl]-3-fluorobenzamide](/img/structure/B5840546.png)
![4-[3-(phenylthio)propanoyl]morpholine](/img/structure/B5840554.png)


